4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular structure of imidazole is a five-membered ring, containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
PARP-1 and PARP-2 Inhibition
BYK 49187 is a potent inhibitor of PARP-1 (Poly [ADP-ribose] polymerase 1) and PARP-2 , enzymes involved in DNA repair processes . It has shown efficacy in cell-free and cellular assays, suggesting its potential in research related to DNA damage and repair mechanisms.
Cardioprotection Research
In vivo studies have indicated that BYK 49187 can reduce myocardial infarct size . This points to its application in developing therapeutic strategies for heart diseases, particularly those involving ischemic injury.
Retinal Degenerative Diseases
A study cited in the context of retinal degenerative diseases suggests that BYK 49187 could be relevant in researching therapies for conditions like age-related macular degeneration .
Mechanism of Action
Target of Action
The primary targets of BYK 49187 are PARP-1 and PARP-2 . These are enzymes involved in DNA repair and genomic stability. BYK 49187 displays potent inhibitory activity against these targets .
Mode of Action
BYK 49187 interacts with its targets, PARP-1 and PARP-2, by inhibiting their activity . This inhibition leads to a decrease in the formation of poly(ADP-ribose) (PAR), a molecule involved in DNA repair .
Biochemical Pathways
The inhibition of PARP-1 and PARP-2 by BYK 49187 affects the DNA repair pathway . Specifically, it prevents the formation of PAR, thereby disrupting the repair of damaged DNA and potentially leading to cell death .
Result of Action
The inhibition of PARP-1 and PARP-2 by BYK 49187 can lead to the accumulation of DNA damage in cells . This could potentially result in cell death, particularly in cancer cells that have a high rate of DNA damage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJROIKVYSPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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